![molecular formula C13H13ClN2O4S2 B7537615 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which promotes the expression of genes involved in cell death and differentiation. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide also targets other proteins involved in cancer cell growth and survival, such as p21 and Bcl-2, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDAC enzymes in gene expression and cancer biology. It is also relatively stable and can be stored for long periods without significant degradation. However, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments using 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide treatment. Additionally, there is a need for more studies to investigate the effects of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide on the immune system and its potential use in combination with immunotherapy. Finally, the role of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide in epigenetic regulation and its potential use in non-cancer diseases, such as neurodegenerative diseases, is an exciting area of research.
Métodos De Síntesis
The synthesis of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-aminobenzenesulfonamide in the presence of a reducing agent such as iron powder, followed by methanesulfonic acid treatment to obtain the final product. This method has been optimized to produce high yields of pure 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including leukemia, colon cancer, breast cancer, and prostate cancer. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide works by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide promotes the acetylation of histones, leading to changes in gene expression and ultimately causing cancer cell death.
Propiedades
IUPAC Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-21(17,18)15-11-4-6-12(7-5-11)16-22(19,20)13-8-2-10(14)3-9-13/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAORBSQHNFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

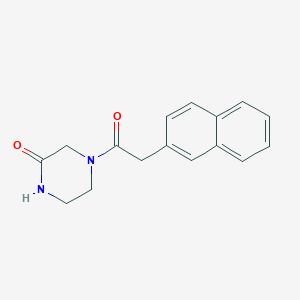
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
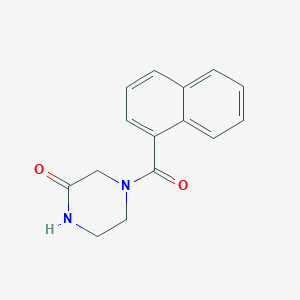
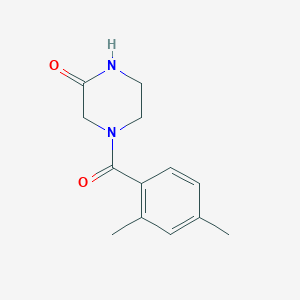
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)
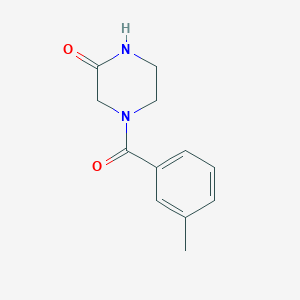
![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
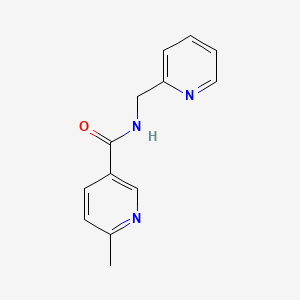
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)